![molecular formula C10H16N2O3S B1623272 5-[(3aR,4R,6aS)-2-氧代-1,3,3a,4,6,6a-六氢噻吩并[3,4-d]咪唑-4-基]戊酸 CAS No. 21788-37-4](/img/structure/B1623272.png)

5-[(3aR,4R,6aS)-2-氧代-1,3,3a,4,6,6a-六氢噻吩并[3,4-d]咪唑-4-基]戊酸

描述

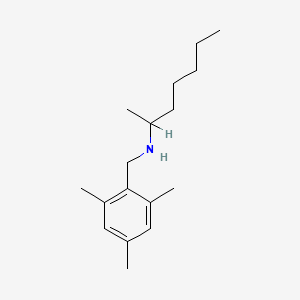

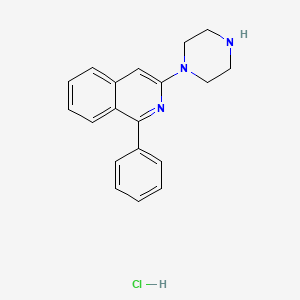

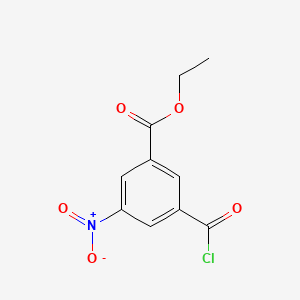

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

微生物生产

微生物细胞工厂: 已经发展成为生产生物素的可持续方法。 该过程涉及使用枯草芽孢杆菌和大肠杆菌等微生物通过发酵合成生物素 。与化学合成相比,生物素的微生物生产不仅环保,而且经济高效。

营养补充

L-生物素作为人类和动物的必需营养素,在维持自然生长、发育和健康方面发挥着至关重要的作用 。由于其在羧化反应中的辅酶功能,它被广泛用作食品和饲料行业的补充剂。

治疗应用

在治疗方面,L-生物素用于治疗湿疹、皮炎和糖尿病等疾病。 它对胎儿正常发育至关重要,并且可以通过促进脂肪分解来帮助减肥 。

代谢工程

代谢工程的进步使微生物的生物素产量得以提高。 这涉及修改代谢途径以提高生物素的产量,然后可以用于各种工业应用 。

诊断和研究工具

L-生物素是生物素化的关键成分,生物素化是一种用于标记蛋白质以进行诊断目的的过程。 它还用于亲和色谱和免疫测定,其中利用其与链霉亲和素的强结合能力来纯化和检测生物分子 。

作用机制

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity .

Pharmacokinetics:

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota .

生化分析

Biochemical Properties

L-Biotin acts as a coenzyme in several enzymatic reactions. One of its key functions is enabling carboxylation reactions, which involve the addition of a carboxyl group to a substrate . It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Cellular Effects

L-Biotin is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . It plays a role in chromatin stability and gene expression . Biotin deficiency during pregnancy leads to embryonic growth retardation, congenital malformation, and death .

Molecular Mechanism

L-Biotin serves as a carbon dioxide carrier in carboxylation reactions . It attaches to constituent enzymes through an amide linkage between the carboxyl group of the valeric acid side chain and the ε-amine of a specific lysine in the biotin carrier protein .

Temporal Effects in Laboratory Settings

The effects of L-Biotin can change over time in laboratory settings. For example, the effect of different concentrations of biotin was tested on TSH, prolactin, ferritin, CK-MB, troponin I, hCG, LH, FSH, cortisol and anti-HAV antibody (IgG and IgM) immunoassays .

Dosage Effects in Animal Models

The effects of L-Biotin vary with different dosages in animal models. For instance, the only known supplemental dose of biotin that has been tested orally in humans — for the purposes of enhancing the quality of brittle nails — is 2.5mg taken once daily over six months .

Metabolic Pathways

L-Biotin is involved in several metabolic pathways. It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Transport and Distribution

L-Biotin is transported and distributed within cells and tissues. The transport of biotin into cells involves a specialized, Na1-dependent, carrier-mediated mechanism .

Subcellular Localization

Proximity-dependent biotinylation techniques such as BioID provide an alternative approach to define the composition of cellular compartments in living cells .

属性

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415688 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-37-4 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-Biotin exhibits high binding affinity to streptavidin, a protein with exceptional affinity for its natural ligand, D-Biotin. This interaction is highly specific and characterized by a very low dissociation constant. []

A: Utilizing L-Biotin with its specific binding partner, mirror-image streptavidin, effectively circumvents interference from endogenous D-Biotin in biological samples, such as serum. This is particularly crucial in techniques like ELISA and affinity measurements using Biacore systems, where D-Biotin interference can significantly impact results. []

A: The high specificity of mirror-image streptavidin for L-Biotin makes this system a potential alternative to the traditional streptavidin-D-Biotin system for in vivo applications, where interference from endogenous D-Biotin could be problematic. []

A: Research suggests that oral administration of L-Biotin can differentially influence the mRNA expression of avidin and AVR2 in the oviduct of broiler hens, particularly in low-fertility lines. This effect may be linked to the affinity of biotin for avidin and its analogs. []

ANone: The molecular formula of L-Biotin is C10H16N2O3S, and its molecular weight is 244.31 g/mol.

A: The "L" designation in L-Biotin denotes its specific stereochemistry, which is the mirror image of the naturally occurring D-Biotin. This difference in spatial arrangement is crucial for its selective binding to mirror-image streptavidin, as the natural streptavidin exhibits negligible binding to L-Biotin. []

A: Researchers utilized techniques like Surface Plasmon Resonance (SPR) with a Biacore system and Enzyme-Linked Immunosorbent Assay (ELISA) to demonstrate the specific and high-affinity binding of mirror-image streptavidin to L-Biotin. These in vitro methods provide valuable insights into the binding characteristics of this novel complex. []

A: In a study involving broiler hens, oral administration of L-Biotin led to an increase in egg production. Interestingly, the low-fertility hen line showed an improvement in fertility rate, while the high-fertility line did not. This suggests a potential role for L-Biotin in modulating reproductive functions, with varying effects depending on the inherent fertility of the hens. []

A: Researchers employed a combination of techniques, including Size Exclusion Chromatography (SEC), Circular Dichroism (CD) spectroscopy, and heat denaturation experiments, to characterize the synthesized mirror-image streptavidin. These techniques confirmed the successful formation of a higher-order structure comparable in stability to natural streptavidin. []

A: The development of the L-Biotin - mirror-image streptavidin system represents a significant advancement with broad cross-disciplinary implications. This novel system holds promise in various fields, including biochemistry, immunology, and diagnostics, by providing a means to circumvent the limitations associated with endogenous D-Biotin interference. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)